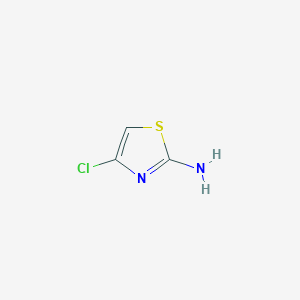

2-Amino-4-clorotiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

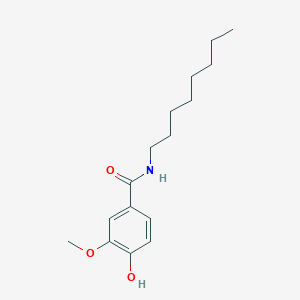

2-Amino-4-chlorothiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group at the second position and a chlorine atom at the fourth position. This compound is of significant interest due to its presence in various biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs .

Aplicaciones Científicas De Investigación

2-Amino-4-chlorothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.

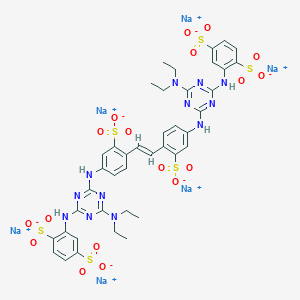

Industry: It is used in the production of agrochemicals and dyes

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-Amino-4-chlorothiazole interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between 2-Amino-4-chlorothiazole and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by 2-Amino-4-chlorothiazole are primarily those involved in cell proliferation. By inhibiting these pathways, 2-Amino-4-chlorothiazole can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.

Result of Action

The primary result of 2-Amino-4-chlorothiazole’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.

Análisis Bioquímico

Biochemical Properties

2-Amino-4-chlorothiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

2-Amino-4-chlorothiazole has been shown to exert potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

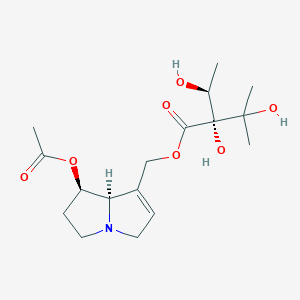

The molecular mechanism of action of 2-Amino-4-chlorothiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized compounds, 2-Amino-4- (4-chlorophenyl)-6- (4-phenylthiazol-2-yl)-4 H -pyran-3,5-dicarbonitrile, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Métodos De Preparación

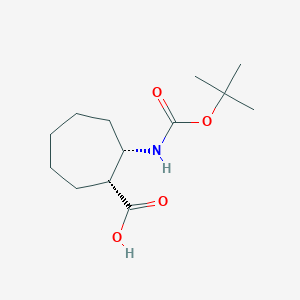

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorothiazole typically involves the reaction of pseudothiohydantoin or 2-aminothiazol-4(5H)-one with appropriate reagents. One efficient method includes the use of a Boc (tert-butoxycarbonyl) intermediate. The key intermediate, 2-Boc-amino-4-chlorothiazole, is prepared under Appel-related conditions, where chlorine is introduced at the fourth position .

Industrial Production Methods: Industrial production methods for 2-Amino-4-chlorothiazole often involve large-scale synthesis using similar routes as described above. The use of readily available starting materials and efficient reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-chlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.

Acylation Reactions: The amino group at the second position can be acylated to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in polar solvents are commonly used.

Acylation Reactions: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products:

Substitution Reactions: Products include 2-amino-4-substituted thiazoles.

Acylation Reactions: Products include acylated derivatives of 2-Amino-4-chlorothiazole.

Comparación Con Compuestos Similares

- 2-Amino-4-bromothiazole

- 2-Amino-4-iodothiazole

- 2-Amino-4-fluorothiazole

Comparison: 2-Amino-4-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound often exhibits different reactivity and biological activity profiles .

Propiedades

IUPAC Name |

4-chloro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-46-7 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.